5-Bromopyridine-2-sulfonyl fluoride
Overview
Description
5-Bromopyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a sulfonyl fluoride group at the 2-position.
Mechanism of Action
Target of Action
It’s known that sulfonyl fluorides are generally used as electrophilic agents in organic synthesis, suggesting that their targets could be nucleophilic sites in biological molecules .
Mode of Action
5-Bromopyridine-2-sulfonyl fluoride, like other sulfonyl fluorides, is likely to act as an electrophile, reacting with nucleophiles in biological systems. The bromine atom on the pyridine ring may enhance the electrophilicity of the sulfonyl fluoride group, facilitating its reaction with targets .
Biochemical Pathways
Given its potential reactivity, it could conceivably interfere with a variety of biochemical processes, particularly those involving nucleophilic sites on biomolecules .
Pharmacokinetics
Factors such as its molecular weight (24005 g/mol ) and physical properties (melting point 92-94°C ) could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the nature of its interactions with these targets. Given its potential reactivity, it could conceivably cause modifications to biomolecules, potentially altering their function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, its reactivity as an electrophile might be enhanced under conditions that favor the formation of nucleophiles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromopyridine-2-sulfonyl fluoride typically involves the bromination of pyridine derivatives followed by sulfonylation and fluorination steps. One common method includes the reaction of 5-bromopyridine with sulfonyl chloride in the presence of a base, followed by treatment with a fluorinating agent such as sulfur tetrafluoride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles such as amines and thiols.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(dppf)Cl2) and boronic acids or esters under conditions ranging from 65°C to 100°C.
Major Products:
Nucleophilic Substitution: Products include sulfonamides and sulfonyl thiols.
Cross-Coupling Reactions: Products include various biaryl derivatives.
Scientific Research Applications
5-Bromopyridine-2-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Chemical Biology: It is employed in the study of enzyme inhibitors and other biologically relevant molecules.
Comparison with Similar Compounds
- 5-Chloropyridine-2-sulfonyl fluoride
- 5-Fluoropyridine-2-sulfonyl fluoride
- 5-Iodopyridine-2-sulfonyl fluoride
Comparison: 5-Bromopyridine-2-sulfonyl fluoride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. For example, the bromine atom can participate in specific cross-coupling reactions that may not be as efficient with chlorine or fluorine analogs .
Properties
IUPAC Name |
5-bromopyridine-2-sulfonyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJYQWDSPWLLNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-48-6 | |
Record name | 5-bromopyridine-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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